molecular formula C11H23NO2Si B141895 (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one CAS No. 128899-30-9

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Cat. No. B141895
M. Wt: 229.39 g/mol
InChI Key: NUPOYZPOLQAMAK-SECBINFHSA-N
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Description

The compound (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative, which is a class of compounds known for their utility in organic synthesis and pharmaceutical applications. While the provided papers do not directly discuss this specific compound, they do provide insight into the chemistry of related pyrrolidin-2-one derivatives. For instance, paper describes an all-cis trisubstituted pyrrolidin-2-one with a tert-butyl group, which is structurally similar to the compound .

Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives can be complex, involving multiple steps to ensure the correct stereochemistry. Paper provides an example of synthesizing a trisubstituted pyrrolidin-2-one, which involves the use of chiral starting materials and protecting groups to achieve the desired configuration of the lactam ring. The synthesis likely involves standard organic synthesis techniques such as protection/deprotection of functional groups, carbonyl chemistry, and the establishment of chiral centers.

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-one derivatives is characterized by the presence of a five-membered lactam ring. The stereochemistry is crucial, as seen in paper , where the absolute configurations of the carbon atoms in the lactam ring are determined relative to known chiral centers. The presence of substituents such as the tert-butyl group can influence the overall shape and reactivity of the molecule.

Chemical Reactions Analysis

Pyrolidin-2-one derivatives participate in various chemical reactions, often serving as intermediates or catalysts. The tert-butyl group in the compound of interest may act as a protecting group that can be removed under specific conditions to reveal a functional group that can participate in further reactions. The papers provided do not detail the chemical reactions of the specific compound, but paper discusses the coordination chemistry of a related pyrrolidin-2-one derivative, which forms a complex with cobalt.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidin-2-one derivatives are influenced by their molecular structure. For example, the intramolecular hydrogen bond described in paper can affect the compound's boiling point, solubility, and stability. The presence of bulky groups like the tert-butyl group can also impact these properties by steric effects. The specific properties of (R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one would need to be determined experimentally, as they are not discussed in the provided papers.

Scientific Research Applications

  • Synthesis of Geissman–Waiss Lactone :The compound has been used in the synthesis of both enantiomers of 2-oxa-6-azabicyclo[3.3.0]octan-3-one, known as the Geissman–Waiss lactone, a precursor for necine bases. This synthesis involved key intermediates incorporating a [1,2]-oxazinane nucleus and pyrrolidine framework (Barco et al., 2007).

  • Kinetic Resolution of Glycerol Analogues :In another study, it was part of a lipase-mediated kinetic resolution process for glycerol analogues. This process efficiently produced corresponding alcohols and acetates with high enantiomeric excess (Aoyagi et al., 2021).

  • Antithrombin Activity :Derivatives of this compound were synthesized with potential antithrombin activity. Enantiomerically pure pyrrolidine derivatives were developed, demonstrating potential as thrombin inhibitors based on molecular docking studies (Ayan et al., 2013).

  • Cycloadditions of Alkenyl Isocyanates :Alkenyl isocyanates derived from this compound have been prepared and used in reactions with various dienophiles, resulting in the synthesis of highly functionalized pyridines and derivatives of uracil or thymine (Tollenaere & Ghosez, 1998).

  • Prolyl Oligopeptidase Inhibitors :N-Acyl-5-alkyl-L-prolyl-pyrrolidines, where the L-prolyl group is replaced by different 5-alkyl-L-prolyl groups, have been synthesized as prolyl oligopeptidase inhibitors. These compounds showed increased potency with certain substituent groups (Wallén et al., 2003).

  • Synthesis of Functionalized Pyrrolidines :The compound was utilized in the synthesis of partially protected pyrrolidines and 5-epi-Hyacinthacine A4 from D-glucose. This highlighted its role in the stereoselective synthesis of hyacinthacines (Zhou et al., 2007).

properties

IUPAC Name

(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOYZPOLQAMAK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SD Barrett, MC Holt, JB Kramer… - Journal of Medicinal …, 2019 - ACS Publications
A series of small-molecule full agonists of the prostaglandin E 2 type 4 (EP 4 ) receptor have been generated and evaluated for binding affinity and cellular potency. KMN-80 and its gem…
Number of citations: 22 pubs.acs.org

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